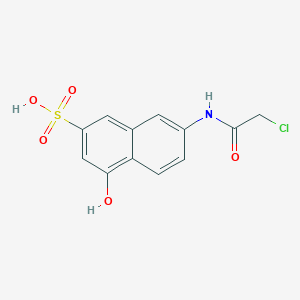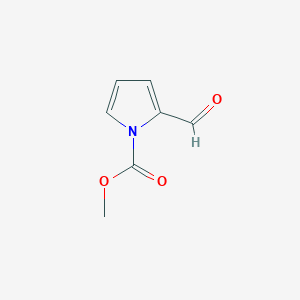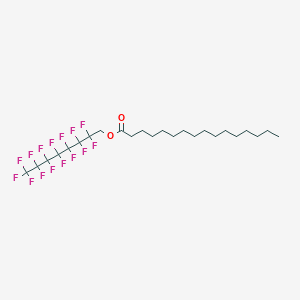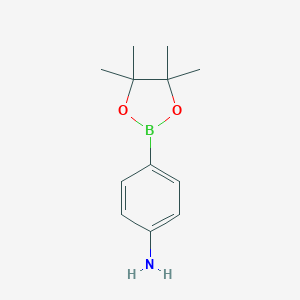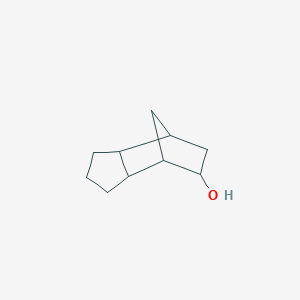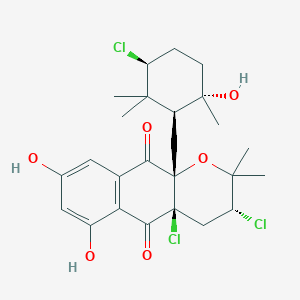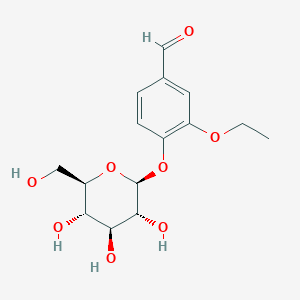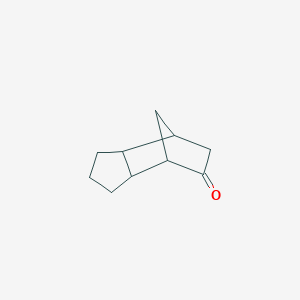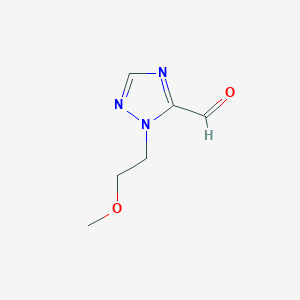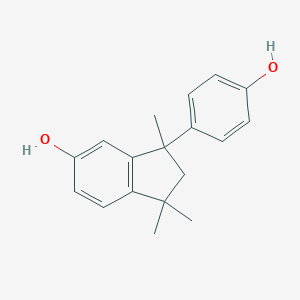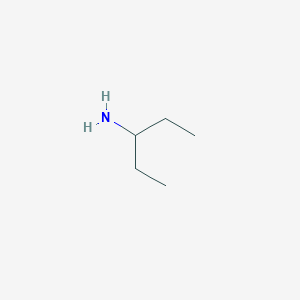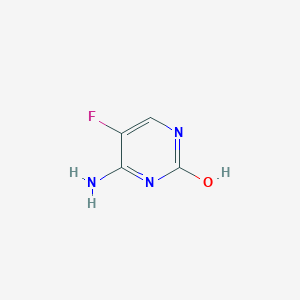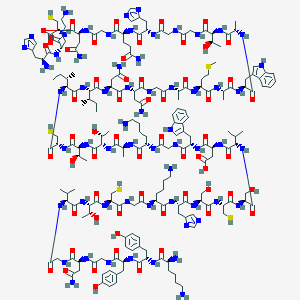
Pediocin ach
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pediocin ach is a bacteriocin produced by Pediococcus acidilactici. It is a small antimicrobial peptide that exhibits potent activity against a wide range of Gram-positive bacteria, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. Pediocin ach has been extensively studied for its potential applications in food preservation and as a natural alternative to chemical preservatives.
Wirkmechanismus
Pediocin ach exerts its antimicrobial activity by forming pores in the cell membrane of target bacteria. The peptide binds to the cell membrane and undergoes a conformational change, which allows it to insert into the membrane and form a pore. This pore disrupts the membrane potential and ion balance of the target cell, leading to cell death.
Biochemische Und Physiologische Effekte
Pediocin ach has been shown to have no toxic effects on mammalian cells. It does not affect the viability or morphology of human intestinal cells, and it does not induce any inflammatory response. Pediocin ach has also been shown to be stable under a wide range of pH and temperature conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Pediocin ach has several advantages for use in lab experiments. It is a natural product that is easy to produce and purify. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of pediocin ach is that it only exhibits activity against Gram-positive bacteria. It is not effective against Gram-negative bacteria, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on pediocin ach. One area of research is the development of pediocin ach derivatives with enhanced activity against Gram-negative bacteria. Another area of research is the use of pediocin ach in combination with other antimicrobial agents to enhance its efficacy. Additionally, the potential use of pediocin ach in medical applications, such as the treatment of bacterial infections, warrants further investigation.
Synthesemethoden
Pediocin ach is synthesized by Pediococcus acidilactici through a ribosomal pathway. The gene encoding pediocin ach is transcribed into a pre-peptide, which is then cleaved and modified to form the mature peptide. The mature peptide is then secreted into the extracellular environment, where it exerts its antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
Pediocin ach has been extensively studied for its potential applications in food preservation. It has been shown to be effective in inhibiting the growth of a wide range of foodborne pathogens, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. Pediocin ach has also been studied for its potential use in the treatment of bacterial infections.
Eigenschaften
CAS-Nummer |
120367-03-5 |
|---|---|
Produktname |
Pediocin ach |
Molekularformel |
C196H297N61O60S5 |
Molekulargewicht |
4628 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-4-amino-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]oxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C196H297N61O60S5/c1-18-92(7)155(190(310)242-130(65-142(206)269)181(301)241-129(64-141(205)268)171(291)215-75-145(272)224-94(9)161(281)233-121(50-55-322-17)174(294)225-95(10)162(282)236-125(59-105-69-212-116-36-23-21-33-112(105)116)177(297)227-97(12)163(283)254-157(98(13)260)187(307)220-73-144(271)213-74-146(273)230-126(61-107-71-209-88-222-107)179(299)235-120(48-49-139(203)266)167(287)214-79-150(277)232-132(66-143(207)270)195(315)317-196(316)138(86-321)249-176(296)119(39-27-31-54-200)234-166(286)114(202)60-106-70-208-87-221-106)253-191(311)156(93(8)19-2)252-186(306)137(85-320)248-193(313)159(100(15)262)257-194(314)160(101(16)263)255-164(284)96(11)226-173(293)117(37-25-29-52-198)228-147(274)76-217-169(289)124(58-104-68-211-115-35-22-20-32-111(104)115)239-182(302)131(67-152(279)280)243-188(308)154(91(5)6)251-184(304)134(82-259)245-185(305)136(84-319)246-183(303)133(81-258)244-180(300)127(62-108-72-210-89-223-108)240-175(295)118(38-26-30-53-199)229-148(275)77-219-172(292)135(83-318)247-192(312)158(99(14)261)256-189(309)153(90(3)4)250-151(278)80-218-170(290)128(63-140(204)267)231-149(276)78-216-168(288)122(56-102-40-44-109(264)45-41-102)238-178(298)123(57-103-42-46-110(265)47-43-103)237-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,106-108,113-114,117-138,153-160,211-212,258-265,318-321H,18-19,24-31,34,37-39,48-67,73-86,197-202H2,1-17H3,(H2,203,266)(H2,204,267)(H2,205,268)(H2,206,269)(H2,207,270)(H,213,271)(H,214,287)(H,215,291)(H,216,288)(H,217,289)(H,218,290)(H,219,292)(H,220,307)(H,224,272)(H,225,294)(H,226,293)(H,227,297)(H,228,274)(H,229,275)(H,230,273)(H,231,276)(H,232,277)(H,233,281)(H,234,286)(H,235,299)(H,236,282)(H,237,285)(H,238,298)(H,239,302)(H,240,295)(H,241,301)(H,242,310)(H,243,308)(H,244,300)(H,245,305)(H,246,303)(H,247,312)(H,248,313)(H,249,296)(H,250,278)(H,251,304)(H,252,306)(H,253,311)(H,254,283)(H,255,284)(H,256,309)(H,257,314)(H,279,280)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,106?,107?,108?,113-,114-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChI-Schlüssel |
FLTWKHKMXZLDNR-CVMNUACMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4C=NC=N4)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Synonyme |
PedA pediocin AcH pediocin PA-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



